REACTION_CXSMILES
|
[F:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[CH2:4][N:5]1[C:9]2=NC=CC=[C:8]2[C:7](C(=N)OC)=[N:6]1.[C:22](O)(=[O:24])[CH3:23].[Cl-].[NH4+:27].[CH3:28][OH:29]>>[NH2:27][C:9]1[N:5]([CH2:4][C:3]2[CH:18]=[CH:19][CH:20]=[CH:21][C:2]=2[F:1])[N:6]=[C:7]([C:28]([O:24][CH2:22][CH3:23])=[O:29])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(CN2N=C(C=3C2=NC=CC3)C(OC)=N)C=CC=C1
|
Name
|
|
Quantity
|
32.19 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
9.28 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is thoroughly triturated with acetone
|
Type
|
FILTRATION
|
Details
|
the precipitated solid is filtered off with suction
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |